molecular formula C16H19NO5 B2638159 N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 1421516-27-9

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B2638159
CAS No.: 1421516-27-9
M. Wt: 305.33
InChI Key: ZVZQIRCADHHDJO-UHFFFAOYSA-N
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Description

Historical Evolution of Benzofuran-Based Therapeutics

The medicinal potential of benzofuran derivatives dates to the mid-20th century, with early interest in naturally occurring compounds such as psoralen and bergapten, which demonstrated phototherapeutic activity against psoriasis. Synthetic benzofuran scaffolds gained prominence in the 1980s with advances in transition-metal-catalyzed cyclization techniques. For instance, copper-catalyzed coupling reactions enabled the synthesis of trifluoroethyl-substituted benzofurans, which showed enhanced metabolic stability compared to natural analogs.

A pivotal shift occurred in the 2000s with the development of palladium- and rhodium-mediated C–H activation strategies. These methods allowed for the efficient construction of polysubstituted benzofurans, such as antitubercular agents targeting chorismate mutase (84–91% yields). Concurrently, benzofuran-2-carboxamide derivatives were explored for central nervous system (CNS) applications. The synthesis of N-benzyl pyridinium halide analogs (e.g., compounds 6a–o) revealed potent butyrylcholinesterase inhibition (IC₅₀ values < 1 μM), highlighting their potential in Alzheimer’s disease research.

Recent innovations focus on immunomodulation. C4- and C5-substituted benzofuran-2-carboxamides, such as MR120 derivatives, inhibit CCL20-induced chemotaxis in peripheral blood mononuclear cells (PBMCs) at nanomolar concentrations. Compound 16e demonstrated dual activity, suppressing colon cancer cell proliferation (IC₅₀ = 2.8 μM in HT-29 cells) while blocking CCR6-mediated immune cell migration.

Table 1: Key Milestones in Benzofuran Therapeutic Development

Era Innovation Application Reference
1950–1970s Isolation of psoralen Phototherapy for psoriasis
1980–1990s Copper-catalyzed cyclization Metabolic stability optimization
2000–2010s Palladium-mediated C–H activation Antitubercular agents
2020s C4/C5-substituted carboxamides (e.g., 16e) Immunomodulation & oncology

Role of Cyclopentyl Substituents in Bioactive Molecule Design

Cyclopentyl groups are strategically employed to optimize the three-dimensional geometry and electronic properties of benzofuran carboxamides. The constrained cyclopentane ring reduces conformational flexibility, enhancing target binding specificity. In the compound N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-7-methoxy-1-benzofuran-2-carboxamide, the cyclopentyl moiety serves two functions:

  • Hydrogen-Bond Networking : The 3-hydroxy and 4-hydroxymethyl groups form hydrogen bonds with polar residues in enzymatic active sites, as observed in chorismate mutase inhibition (65% at 30 mM).
  • Solubility Modulation : The hydroxymethyl branch increases aqueous solubility by 40% compared to unsubstituted cyclopentyl analogs, addressing a common limitation of aromatic heterocycles.

Structural studies of related compounds, such as 4-hydroxy-3-(7-methoxybenzofuran-2-carbonyl)-1-(2-methoxyethyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one, reveal that cyclopentyl-derived pyrrolidone rings induce a 15° tilt in the benzofuran plane, optimizing π-π stacking with tyrosine residues in kinase domains. This geometric adjustment correlates with a 3-fold increase in binding affinity for inflammatory mediators like NF-κB.

Synthetic Advancements :

  • Ring-Closing Metathesis : Cyclopentyl substituents are introduced via Grubbs catalyst-mediated reactions, achieving >85% enantiomeric excess in chiral centers.
  • Post-Functionalization : Hydroxyl groups are added through Sharpless asymmetric dihydroxylation, enabling stereochemical control critical for CNS penetration.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-21-13-4-2-3-9-6-14(22-15(9)13)16(20)17-11-5-10(8-18)12(19)7-11/h2-4,6,10-12,18-19H,5,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZQIRCADHHDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CC(C(C3)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a series of cyclization reactions involving appropriate starting materials such as cyclopentanone and hydroxyl-containing reagents.

    Introduction of the Benzofuran Moiety: The benzofuran ring can be introduced through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Coupling of the Two Moieties: The cyclopentyl and benzofuran moieties can be coupled through a condensation reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Hydroxylation and Methoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: NaH, KOtBu, alkyl halides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

Structure and Composition

The compound has a complex structure characterized by a benzofuran core with hydroxymethyl and methoxy substituents. Its molecular formula is C19H25NO5, and it exhibits a molecular weight of 341.41 g/mol. The presence of hydroxyl groups contributes to its solubility and reactivity, making it a candidate for various biological applications.

Pharmacological Potential

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE has been investigated for its pharmacological properties, particularly in the context of neuropharmacology and anti-inflammatory effects. Preliminary studies suggest that it may exhibit activity against certain inflammatory pathways, potentially benefiting conditions such as arthritis or neurodegenerative diseases.

  • Anti-inflammatory Activity : Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases .
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, thus holding promise for treating conditions like Alzheimer's disease .

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound led to significant reductions in markers of oxidative stress in brain tissues. This suggests its potential utility in developing therapies for neurodegenerative disorders .

Case Study 2: Anti-inflammatory Applications

In vitro studies showed that this compound significantly reduced the secretion of inflammatory mediators from activated macrophages. These findings indicate its potential application in formulating new anti-inflammatory drugs .

Potential Uses in Drug Development

The unique chemical structure of this compound makes it an attractive candidate for drug development. Its ability to modulate biological pathways suggests it could be developed into pharmaceuticals targeting inflammation and neuroprotection.

Formulation Development

Given its solubility characteristics, researchers are exploring formulations that incorporate this compound into topical or oral delivery systems. This could enhance the bioavailability of drugs derived from similar structures.

Mechanism of Action

The mechanism of action of N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-Cyclopropyl-2-(4-fluorophenyl)-6-[(2-hydroxyethyl)(methylsulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide
  • Core Structure : Benzofuran carboxamide.
  • Key Substituents :
    • Cyclopropyl and fluorophenyl groups (position 5 and 2).
    • Methylsulfonyl and hydroxyethyl groups (position 6).
  • Pharmacological Relevance : Used in pharmaceutical formulations with surfactants to enhance solubility .
  • Comparison : The target compound lacks fluorophenyl and sulfonyl groups but shares the benzofuran carboxamide core. The absence of fluorophenyl may reduce lipophilicity, while hydroxyl groups on the cyclopentyl could improve hydrogen-bonding capacity.
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
  • Core Structure : Cyclopropane carboxamide.
  • Key Substituents: Diethyl carboxamide, 4-methoxyphenoxy, and phenyl groups.
  • Synthesis : Prepared via procedure B with 78% yield, forming diastereomers (dr 23:1) .
  • Comparison : The cyclopropane core differs from the target’s benzofuran, but the methoxy group is a shared feature. The target’s cyclopentyl hydroxyl groups may confer higher polarity compared to this compound’s phenyl and diethyl groups.

Cyclopentyl-Containing Amides

(2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide
  • Core Structure : Hexanamide.
  • Key Substituents :
    • Hydroxymethyl, cyclopentyl, and benzyloxy groups.
  • Properties : High cost ($4,000/g) due to synthetic complexity or rarity .
  • Comparison : The target compound’s benzofuran core and carboxamide linkage differ, but both share hydroxymethyl and cyclopentyl motifs. The target’s rigid benzofuran may enhance stability compared to the flexible hexanamide chain.
N-((1S,3R,4S)-3-ethyl-4-(3-(hydroxymethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide
  • Core Structure : Cyclopentyl sulfonamide with imidazo-pyrrolo-pyrazine.
  • Key Substituents :
    • Hydroxymethyl, ethyl, and sulfonamide groups.
  • Synthesis : Purified via silica gel chromatography (6% yield) .
  • Comparison : The imidazo-pyrrolo-pyrazine ring adds complexity absent in the target compound. Both compounds feature hydroxymethyl groups on cyclopentyl, suggesting shared strategies for modulating solubility.

Crystallographic and Hydrogen-Bonding Features

2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol
  • Structure : V-shaped with methoxy and hydroxyl groups.
  • Interactions :
    • O–H···N hydrogen bonds and π-π stacking (3.9–4.2 Å spacing) .
  • The target’s cyclopentyl group may introduce steric effects absent in this planar structure.

Patent-Based Analogs

lists cyclopentyl carboxamides with diverse substituents, such as t-butoxycarbonyl and mercaptomethyl groups. These highlight the structural versatility of cyclopentyl carboxamides in drug design.

Biological Activity

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-7-methoxy-1-benzofuran-2-carboxamide, often referred to as a benzofuran derivative, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a benzofuran moiety substituted with a methoxy group and a cyclopentyl group containing hydroxyl and hydroxymethyl functionalities. Its molecular formula is C21H25NO3C_{21}H_{25}NO_3, with a molecular weight of 339.4 g/mol .

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation by inducing apoptosis and cell cycle arrest .
  • Antioxidant Properties : The presence of hydroxyl groups in the structure enhances its antioxidant capacity, which may contribute to its protective effects against oxidative stress-related diseases .

Antiproliferative Effects

In vitro studies have demonstrated that this compound shows selective cytotoxicity towards cancer cells. For example, derivatives of related compounds have been reported to possess IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-74.8Apoptosis induction
Related Benzimidazole DerivativeMCF-73.1Antiproliferative activity

Antioxidant Activity

The antioxidant activity of this compound has been assessed through various assays, revealing its potential to scavenge free radicals effectively. The structure's hydroxyl groups play a crucial role in enhancing this activity, which is vital for preventing cellular damage .

Case Studies

  • Study on Antiproliferative Activity : A study focused on the synthesis and evaluation of various benzofuran derivatives revealed that compounds with similar structural features exhibited significant antiproliferative effects against multiple cancer cell lines, including MCF-7 and Capan-1 . The mechanism was linked to the induction of apoptosis and disruption of microtubule formation.
  • Antioxidant Evaluation : Another research effort investigated the antioxidant properties of related compounds. It was found that those containing hydroxyl substituents demonstrated enhanced radical-scavenging activities compared to standard antioxidants like BHT (butylated hydroxytoluene) .

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